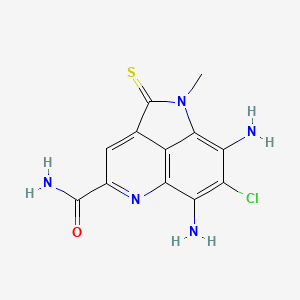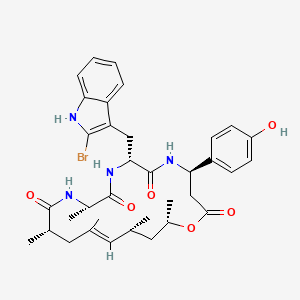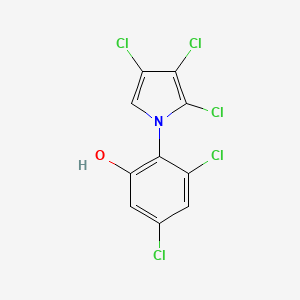
Berkelic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3S,3a’S,4S,5’R)-8’-Hydroxy-4-[(3S)-3-(methoxycarbonyl)-3-methyl-2-oxopentyl]-3-methyl-5’-pentyl-3’,3a’,5’,6’-tetrahydrospiro[oxolane-2,2’-pyrano[2,3,4-de][1]benzopyran]-9’-carboxylic acid is a complex organic compound with a unique spirocyclic structure. This compound is notable for its intricate arrangement of functional groups, which include hydroxy, methoxycarbonyl, and carboxylic acid groups. The presence of these groups makes the compound highly reactive and versatile in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,3a’S,4S,5’R)-8’-Hydroxy-4-[(3S)-3-(methoxycarbonyl)-3-methyl-2-oxopentyl]-3-methyl-5’-pentyl-3’,3a’,5’,6’-tetrahydrospiro[oxolane-2,2’-pyrano[2,3,4-de][1]benzopyran]-9’-carboxylic acid typically involves multiple steps. The process begins with the preparation of the core spirocyclic structure, followed by the introduction of various functional groups through selective reactions. Key steps include:
Formation of the Spirocyclic Core: This is achieved through a cyclization reaction involving a suitable precursor.
Functional Group Introduction: Hydroxy, methoxycarbonyl, and carboxylic acid groups are introduced through reactions such as esterification, hydrolysis, and oxidation.
Purification: The final product is purified using techniques like column chromatography and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions
(2S,3S,3a’S,4S,5’R)-8’-Hydroxy-4-[(3S)-3-(methoxycarbonyl)-3-methyl-2-oxopentyl]-3-methyl-5’-pentyl-3’,3a’,5’,6’-tetrahydrospiro[oxolane-2,2’-pyrano[2,3,4-de][1]benzopyran]-9’-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The methoxycarbonyl group can be reduced to an alcohol.
Substitution: The carboxylic acid group can undergo nucleophilic substitution to form esters or amides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like thionyl chloride for esterification or amine for amidation.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of esters or amides.
科学的研究の応用
(2S,3S,3a’S,4S,5’R)-8’-Hydroxy-4-[(3S)-3-(methoxycarbonyl)-3-methyl-2-oxopentyl]-3-methyl-5’-pentyl-3’,3a’,5’,6’-tetrahydrospiro[oxolane-2,2’-pyrano[2,3,4-de][1]benzopyran]-9’-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a catalyst in various chemical processes.
作用機序
The mechanism of action of (2S,3S,3a’S,4S,5’R)-8’-Hydroxy-4-[(3S)-3-(methoxycarbonyl)-3-methyl-2-oxopentyl]-3-methyl-5’-pentyl-3’,3a’,5’,6’-tetrahydrospiro[oxolane-2,2’-pyrano[2,3,4-de][1]benzopyran]-9’-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and covalent bonds with these targets, leading to changes in their activity or function.
類似化合物との比較
Similar Compounds
- (2S,3S,3a’S,4S,5’R)-8’-Hydroxy-4-[(3S)-3-(methoxycarbonyl)-3-methyl-2-oxopentyl]-3-methyl-5’-pentyl-3’,3a’,5’,6’-tetrahydrospiro[oxolane-2,2’-pyrano[2,3,4-de][1]benzopyran]-9’-carboxylic acid methyl ester
- (2S,3S,3a’S,4S,5’R)-8’-Hydroxy-4-[(3S)-3-(methoxycarbonyl)-3-methyl-2-oxopentyl]-3-methyl-5’-pentyl-3’,3a’,5’,6’-tetrahydrospiro[oxolane-2,2’-pyrano[2,3,4-de][1]benzopyran]-9’-carboxamide
Uniqueness
The uniqueness of (2S,3S,3a’S,4S,5’R)-8’-Hydroxy-4-[(3S)-3-(methoxycarbonyl)-3-methyl-2-oxopentyl]-3-methyl-5’-pentyl-3’,3a’,5’,6’-tetrahydrospiro[oxolane-2,2’-pyrano[2,3,4-de][1]benzopyran]-9’-carboxylic acid lies in its specific arrangement of functional groups and spirocyclic structure. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
905305-61-5 |
|---|---|
分子式 |
C29H40O9 |
分子量 |
532.6 g/mol |
IUPAC名 |
(3S,3'S,4'S,5S,7R)-11-hydroxy-4'-[(3S)-3-methoxycarbonyl-3-methyl-2-oxopentyl]-3'-methyl-7-pentylspiro[2,6-dioxatricyclo[7.3.1.05,13]trideca-1(13),9,11-triene-3,2'-oxolane]-12-carboxylic acid |
InChI |
InChI=1S/C29H40O9/c1-6-8-9-10-19-11-17-12-20(30)24(26(32)33)25-23(17)21(37-19)14-29(38-25)16(3)18(15-36-29)13-22(31)28(4,7-2)27(34)35-5/h12,16,18-19,21,30H,6-11,13-15H2,1-5H3,(H,32,33)/t16-,18+,19+,21-,28-,29-/m0/s1 |
InChIキー |
KUPCHRRTAPZASB-FZIMWOAESA-N |
SMILES |
CCCCCC1CC2=CC(=C(C3=C2C(O1)CC4(O3)C(C(CO4)CC(=O)C(C)(CC)C(=O)OC)C)C(=O)O)O |
異性体SMILES |
CCCCC[C@@H]1CC2=CC(=C(C3=C2[C@@H](O1)C[C@]4(O3)[C@H]([C@@H](CO4)CC(=O)[C@](C)(CC)C(=O)OC)C)C(=O)O)O |
正規SMILES |
CCCCCC1CC2=CC(=C(C3=C2C(O1)CC4(O3)C(C(CO4)CC(=O)C(C)(CC)C(=O)OC)C)C(=O)O)O |
Key on ui other cas no. |
905305-61-5 |
同義語 |
berkelic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S,3R,4R,5R)-3,4-dihydroxy-5-[6-[(3-iodophenyl)methylamino]purin-9-yl]-N-methyloxolane-2-carboxamide](/img/structure/B1263316.png)



![methyl (Z)-3-(3,5-dimethoxyphenyl)-2-[(Z)-3-[(4-methylpiperazin-1-yl)amino]-3-oxo-1-phenylprop-1-en-2-yl]but-2-enoate](/img/structure/B1263320.png)






![14-methyl-5,7,18,20-tetraoxa-13-azoniahexacyclo[11.11.0.02,10.04,8.015,23.017,21]tetracosa-1(13),2,4(8),9,11,14,16,21,23-nonaene;2-sulfoacetate](/img/structure/B1263332.png)

![uridine 5'-(3-{2-acetylamino-3-O-[(R)-1-carboxyethyl]-2-deoxy-D-glucopyranosyl} dihydrogen diphosphate)](/img/structure/B1263336.png)
